5-Chloro-2-methylpyrazolo[4,3-b]pyridine: Regioisomeric Differentiation from Pyrazolo[3,4-b]pyridine Scaffolds
5-Chloro-2-methylpyrazolo[4,3-b]pyridine (ClogP = 1.81) exhibits a distinctly different lipophilicity profile compared to its regioisomeric counterpart 5-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (ClogP = 1.47) . The pyrazolo[4,3-b]pyridine scaffold has been explicitly identified as a privileged kinase hinge-binding motif, with a scaffold morphing strategy from quinoline-based inhibitors to pyrazolo[4,3-b]pyridine delivering improved ADME properties in ALK5 inhibitor development programs [1]. The [4,3-b] nitrogen arrangement provides a distinct hydrogen bond donor-acceptor geometry relative to the [3,4-b] series, directly influencing target recognition and binding kinetics.
| Evidence Dimension | Calculated LogP (lipophilicity) and scaffold geometry |
|---|---|
| Target Compound Data | 5-Chloro-2-methylpyrazolo[4,3-b]pyridine: ClogP = 1.81 |
| Comparator Or Baseline | 5-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine: ClogP = 1.47 |
| Quantified Difference | Δ ClogP = +0.34 (23% higher lipophilicity) |
| Conditions | Calculated LogP values using standard prediction algorithms |
Why This Matters
The 23% higher lipophilicity and distinct hinge-binding geometry of the pyrazolo[4,3-b]pyridine scaffold relative to the [3,4-b] regioisomer directly affects membrane permeability, target residence time, and off-target selectivity profiles in kinase inhibitor design programs.
- [1] Ammirati M, et al. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. Bioorg Med Chem Lett. 2017;27(6):1393-1398. View Source
